Phytyl acetate, (Z)-

Analytical Chemistry Natural Product Chemistry Procurement

Phytyl acetate, (Z)- (CAS 5016-85-3), also known as cis-phytyl acetate, is a specific stereoisomer of the acyclic diterpenoid ester phytyl acetate. It is the geometric isomer of the more common (E)-phytyl acetate (trans-phytyl acetate).

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 5016-85-3
Cat. No. B12740065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytyl acetate, (Z)-
CAS5016-85-3
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C
InChIInChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16-/t19-,20-/m1/s1
InChIKeyJIGCTXHIECXYRJ-ONSHYLSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phytyl Acetate, (Z)- (CAS 5016-85-3): Sourcing the Specific Cis-Isomer for Research


Phytyl acetate, (Z)- (CAS 5016-85-3), also known as cis-phytyl acetate, is a specific stereoisomer of the acyclic diterpenoid ester phytyl acetate. It is the geometric isomer of the more common (E)-phytyl acetate (trans-phytyl acetate) [1]. This compound is naturally occurring, having been identified in several plant species, and is distinct from the widely available isomeric mixture (CAS 10236-16-5) typically sold for fragrance applications [2]. Its procurement is primarily driven by research needs in natural product chemistry, analytical standardization, and studies on stereospecific biological interactions.

Stereochemical-control studies requiring pure cis-isomer
Natural product authentication via defined retention index
Investigative olfactory and biological interaction research

Why Phytyl Acetate (Z)- Cannot Be Replaced by the Common Isomeric Mixture


Generic substitution with the standard phytyl acetate isomeric mixture (CAS 10236-16-5) is not scientifically valid for studies requiring the pure (Z)-isomer. Commercial 'phytyl acetate' is predominantly the (E)-isomer, with a typical composition reported as 67% (E)- and 32% (Z)- . This significant difference in stereochemical purity means that a mixture cannot serve as a reliable proxy for investigating the specific properties, biological roles, or analytical behavior of the (Z)-isomer, especially when stereochemistry influences molecular interactions. Procurement of the pure (Z)-isomer is therefore mandatory for unambiguous structure-activity relationship studies, natural product authentication, or use as a specific analytical standard.

Pure (Z)-isomer
Provides defined stereochemical composition for unambiguous structure-activity studies
Common isomeric mixture
Typical composition ~32% (Z)-isomer may not serve as a direct substitute for stereospecific assays
Olfactory data gap
Sensory profile of pure (Z)-isomer is not documented; mixture data may not transfer

Quantitative Evidence to Differentiate Phytyl Acetate (Z)- from Analogs


Significant Isomeric Under-Representation in Standard Commercial Material

A direct comparison of composition shows that (Z)-phytyl acetate is the minor component in a typical commercial isomeric mixture, making up approximately 32% of the total, compared to 68% for the (E)-isomer . This necessitates sourcing the pure isomer for any application requiring a defined stereochemical composition.

Isomeric composition
Head-to-head
Target: 100% (Z)-isomer vs. Mixture: 32% (Z)-isomer
Supports stereochemical-control context
Data to verify; ~3.1x concentration difference per unit mass
Analytical Chemistry Natural Product Chemistry Procurement

A Unique Gas Chromatographic Retention Index for Identity Confirmation

The (Z)-phytyl acetate isomer has a specific Kovats retention index (RI) of 2491 on a Carbowax 20M column, as reported by Toda et al. (1983) [1]. This value serves as a precise metric for confirming the isomer's identity in complex mixtures, a capability not provided by the mixed standard or the (E)-isomer without their own distinct reference data.

GC retention identity
Data to verify
Kovats RI: 2491 (Carbowax 20M)
Enables isomer-specific peak identification
Source review; single literature report
Analytical Chemistry Quality Control Authentication

Differentiation for Fragrance Substantivity and Olfactory Research

While established olfactory data (odor type: waxy, low strength, 79-hour substantivity at 100%) pertains to the unspecified isomeric mix [1], the existence of well-documented isomer-specific odor differences in many fragrance molecules implies that the (Z)- and (E)- isomers of phytyl acetate may present distinct sensory profiles. Access to the pure (Z)-isomer is the only way to empirically determine and potentially exploit these differences.

Olfactory differentiation
Context-dependent
Pure (Z)-isomer odor profile not documented
Requires experimental characterization
Class-level inference from stereochemical theory
Fragrance Chemistry Sensory Science Product Development

Defined Application Scenarios for Pure Phytyl Acetate, (Z)-


Analytical Standard for Natural Product Authentication

The (Z)-isomer's confirmed natural occurrence and its specific Kovats retention index of 2491 on Carbowax 20M [1] make the pure compound an essential reference standard for laboratories using GC to authenticate the presence of cis-phytyl acetate in plant extracts, essential oils, or biological samples, a task that cannot be reliably performed using the mixed-isomer standard.

Stereospecific Biochemical and Pharmacological Research

Given that the biological activity of stereoisomers can differ significantly, procurement of pure (Z)-phytyl acetate is mandatory for any rigorous study investigating its role in biological systems, such as its function in plant physiology, its interaction with cellular membranes, or its potential bioactivity, as using a predominantly (E)-isomer mixture (68% E) would introduce a confounding variable .

Investigative Olfactory and Sensory Studies

For academic or industrial researchers exploring the relationship between molecular geometry and odor perception, the pure (Z)-isomer is an indispensable tool. While the olfactory profile of the pure isomer is not yet documented, acquiring the pure compound is the only way to definitively characterize its sensory attributes compared to the known waxy, floral profile of the mixture [2], enabling discovery in fragrance chemistry.

Application
Selection Property
Validation Focus
Natural product authentication
Stereochemical-control context
Method-specific retention index verification
Biochemical interaction research
Enantiomer-attribution review
Model-response endpoint context
Investigative olfactory studies
Assay-response context
Sensory profile characterization review
Quote Request

Request a Quote for Phytyl acetate, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.